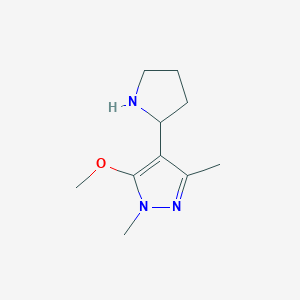

5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

5-methoxy-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole |

InChI |

InChI=1S/C10H17N3O/c1-7-9(8-5-4-6-11-8)10(14-3)13(2)12-7/h8,11H,4-6H2,1-3H3 |

InChI Key |

XHUZPCKEYUSPPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C2CCCN2)OC)C |

Origin of Product |

United States |

Preparation Methods

Regioselective Pyrazole Formation

The cyclocondensation of 1,3-dicarbonyl precursors with hydrazines is a classical method for pyrazole synthesis. For 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, a tailored 1,3-diketone bearing methoxy and pyrrolidinyl substituents is required. Huang et al. demonstrated that α,β-ethylenic ketones react with hydrazines in dimethylformamide (DMF) to form pyrazolines, which are subsequently oxidized to pyrazoles (66–88% yield) using lithium diisopropylamide (LDA). Adapting this method, a diketone such as 3-methoxy-1-(pyrrolidin-2-yl)-1,3-butanedione could undergo cyclocondensation with methylhydrazine to yield the target compound.

Catalyst-Driven Regiochemical Control

Gosselin et al. highlighted the role of aprotic solvents (e.g., DMF, NMP) and HCl in enhancing regioselectivity during cyclocondensation. For instance, reacting 1,3-diketones with arylhydrazines in DMF at ambient temperature favors the formation of 1,3-disubstituted pyrazoles. Applying these conditions to a pyrrolidinyl-containing diketone would ensure precise placement of the pyrrolidin-2-yl group at position 4.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using InCl3 Catalysis

Liang et al. developed a four-component reaction for pyrano[2,3-c]pyrazoles using InCl3 in 50% ethanol under ultrasound irradiation, achieving yields up to 95%. While this method targets fused pyranopyrazoles, its principles can be adapted for 1H-pyrazoles by omitting the malononitrile component. For example, combining ethyl acetoacetate (introducing the 1,3-dimethyl groups), methyl benzoylformate (source of the methoxy group), and pyrrolidine-2-carbaldehyde could yield the desired product via InCl3-catalyzed cyclization.

Cerium-Catalyzed Cyclocondensation

The Royal Society of Chemistry protocol employs [Ce(L-Pro)₂]₂(Oxa) (5 mol%) in ethanol to synthesize pyrazoles from 1,3-dicarbonyl compounds and hydrazines. This method, yielding 70–91%, is particularly effective for substrates sensitive to harsh conditions. A diketone pre-functionalized with methoxy and pyrrolidinyl groups would react with methylhydrazine under these conditions to form the target compound with minimal byproducts.

Post-Synthetic Functionalization

Introducing the Pyrrolidin-2-yl Group via Cross-Coupling

If the pyrazole core is synthesized first, the pyrrolidin-2-yl group can be introduced at position 4 via palladium-catalyzed coupling. For example, a brominated intermediate (e.g., 4-bromo-5-methoxy-1,3-dimethyl-1H-pyrazole) could undergo Buchwald-Hartwig amination with pyrrolidine-2-boronic acid. This approach mirrors Katritzky’s use of benzotriazole-activated intermediates for regioselective functionalization.

Reductive Amination of Ketone Intermediates

Bhat et al. described the synthesis of 3,5-diarylpyrazoles via epoxidation of chalcones followed by hydrazine addition. Adapting this, a ketone intermediate at position 4 could undergo reductive amination with pyrrolidine to install the pyrrolidin-2-yl group. For instance, 4-acetyl-5-methoxy-1,3-dimethyl-1H-pyrazole treated with pyrrolidine and sodium cyanoborohydride would yield the target compound.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regiochemical Control

The placement of the pyrrolidin-2-yl group at position 4 requires careful selection of starting materials. Using α,β-unsaturated ketones with electron-withdrawing groups (e.g., methoxy) directs hydrazine attack to the β-position, ensuring correct substitution.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The pyrazole core and pyrrolidine nitrogen are potential sites for alkylation or acylation.

-

Pyrazole Nitrogen Reactivity :

-

The 1- and 3-positions are substituted with methyl groups, leaving the pyrrolidine-linked nitrogen (position 4) and the methoxy-bearing carbon (position 5) as potential sites for electrophilic attack.

-

Alkylation of similar pyrazoles often occurs at the less sterically hindered nitrogen. For example, in related compounds, alkylation proceeds selectively at the unsubstituted nitrogen using alkyl halides or epoxides under basic conditions .

-

Acylation with acetyl chloride or anhydrides could modify the pyrrolidine nitrogen, forming amide derivatives .

-

Example Reaction Conditions :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 25°C | N-Alkylated pyrrolidine derivative | 85% | |

| Acetic anhydride | Pyridine, reflux | Pyrrolidine N-acetylated compound | 70–80% |

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-rich nature allows electrophilic substitution, though substituents direct regioselectivity:

-

Methoxy Group Influence : The 5-methoxy group is electron-donating, activating the adjacent C4 position (occupied by pyrrolidine) and para positions (C3 and C5) for electrophilic attack .

-

Observed Reactivity :

Theoretical Reactivity Trends :

| Electrophile | Predominant Position | Notes |

|---|---|---|

| NO₂⁺ | C3 or C5 | Steric hindrance at C4 limits substitution |

| Br₂ | C5 (post-demethylation) | Requires acidic or oxidative demethylation |

Pyrrolidine Ring Functionalization

The pyrrolidine moiety introduces secondary amine reactivity:

-

Salt Formation : Protonation with HCl or H₂SO₄ generates water-soluble ammonium salts .

-

Oxidation : Treating with oxidizing agents like KMnO₄ or H₂O₂ could open the pyrrolidine ring, forming a diacid or ketone derivative .

-

Mannich Reaction : The secondary amine could participate in Mannich reactions with aldehydes and ketones to form β-amino carbonyl derivatives .

Reported Transformations :

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Salt formation | HCl (g), Et₂O | Hydrochloride salt crystallization | |

| Oxidation | KMnO₄, H₂O, 80°C | Pyrrolidine → γ-lactam |

Demethylation of Methoxy Group

The 5-methoxy group can be cleaved under harsh conditions:

-

BBr₃-Mediated Demethylation : Boron tribromide in CH₂Cl₂ at −78°C converts methoxy to hydroxyl, enabling further derivatization (e.g., sulfonation or phosphorylation) .

-

Biological Demethylation : Enzymatic systems (e.g., cytochrome P450) may oxidize the methoxy group in vivo, forming a catechol-like structure .

Key Data :

| Demethylation Agent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C, 2 h | 5-Hydroxy-pyrazole derivative | 60–70% |

Cyclization and Heteroannulation

The compound’s structure supports intramolecular cyclization:

-

Pyrazolo-Pyrrolidine Fusion : Acid-catalyzed cyclization could form fused bicyclic systems, leveraging the proximity of the pyrrolidine nitrogen and pyrazole ring .

-

Spirocyclic Derivatives : Reaction with diketones or aldehydes may yield spiro compounds via Knoevenagel condensation .

Example Pathway :

-

Condensation : React with benzaldehyde under acidic conditions.

-

Cyclization : Intramolecular attack forms a six-membered ring fused to the pyrazole.

Radical Reactions

Visible-light photocatalysis enables radical-based modifications:

Scientific Research Applications

Pharmacological Potential

Research indicates that pyrazole derivatives, including 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole, exhibit a wide range of biological activities:

- Anti-inflammatory : Pyrazoles have shown effectiveness in reducing inflammation, which is crucial for treating various inflammatory diseases.

- Analgesic : The compound may provide pain relief, making it relevant for pain management therapies.

- Antitumor : Studies have indicated potential anticancer properties against various human cancer cell lines, such as MCF-7 and HepG-2 .

Drug Development

The diverse pharmacological properties of pyrazoles make them valuable in drug development. Compounds similar to this compound have been explored as potential candidates for:

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

- Anticancer Agents

Case Studies

Several studies have documented the efficacy of pyrazole derivatives:

- A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for antimicrobial and antitumor activities, demonstrating significant biological effects compared to established drugs like Doxorubicin .

- Research on similar compounds has shown promising results in treating infections due to their antibacterial and antifungal properties .

Comparative Analysis with Related Compounds

The unique features of this compound can be contrasted with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylpyrazole | Structure | Simpler structure; lacks additional substituents |

| 3-Dimethylpyrazole | Structure | Different substitution pattern; potential for varied activity |

| 4-Pyrrolidinylpyrazole | Structure | Similar pyrrolidine moiety; variations may affect activity |

This table illustrates how variations in substitution patterns among pyrazoles can lead to significant differences in their pharmacological profiles.

Mechanism of Action

The mechanism of action of 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Analogs

Substituent Effects on Reactivity and Bioactivity

Electronic Effects :

- 5-Fluoro () : Electron-withdrawing fluorine increases electrophilicity, possibly improving binding to enzymes like dihydroorotate dehydrogenase (DHODH) .

Steric and Solubility Considerations :

- Pyrrolidin-2-yl (Target Compound) : The pyrrolidine ring introduces conformational flexibility and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to bulkier groups like trimethylsilyl ethynyl .

- Azetidin-3-yloxy () : The smaller azetidine ring reduces steric hindrance but offers fewer hydrogen-bonding sites compared to pyrrolidine .

Biological Activity

5-Methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles various studies and findings regarding the compound's biological activity, including synthesis methods, in vitro testing results, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.26 g/mol. The compound features a pyrazole ring substituted with a methoxy group and a pyrrolidine moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring through cyclization reactions followed by the introduction of the methoxy and pyrrolidine groups. Various methods have been documented in literature for synthesizing similar pyrazole derivatives, emphasizing the importance of substituent positioning on biological activity .

Anticancer Activity

Recent studies have shown that compounds structurally related to this compound exhibit notable anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer). The MTT assay revealed that certain derivatives reduced cell viability significantly compared to control groups, indicating potential cytotoxic effects .

- Mechanism of Action : Research suggests that these compounds may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism aligns with findings from studies on similar pyrazole derivatives .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

- Broad-Spectrum Activity : In vitro assays demonstrated that certain derivatives exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution techniques .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Methoxy-Pyrazole Derivative | S. aureus (MRSA) | 32 |

| 5-Methoxy-Pyrazole Derivative | E. coli (MDR) | >64 |

| Control (Ciprofloxacin) | S. aureus | 0.5 |

| Control (Ciprofloxacin) | E. coli | 0.25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

- Substituent Effects : Variations in the position and nature of substituents on the pyrazole ring significantly affect both anticancer and antimicrobial activities. For example, methoxy substitutions enhance lipophilicity and cellular uptake .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Lung Cancer Treatment : In a study involving A549 cells, treatment with 5-methoxy derivatives resulted in decreased cell viability compared to untreated controls. The study concluded that these compounds could serve as lead candidates for further development in lung cancer therapy .

- Antimicrobial Resistance : Another study focused on the efficacy of these compounds against resistant strains of bacteria. The findings suggested that modifications to the pyrazole structure could yield more potent antimicrobial agents capable of overcoming resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for preparing 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole and its derivatives?

- Methodological Answer : A common approach involves cyclocondensation reactions using β-keto esters or acetoacetate derivatives with substituted hydrazines. For example, ethyl acetoacetate can react with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also effective for introducing triazole or pyrrolidine moieties, as demonstrated in the synthesis of triazole-pyrazole hybrids using triazenyl precursors and alkynes . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical for yield improvement.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing pyrrolidine-substituted pyrazoles?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and detecting tautomeric equilibria (e.g., pyrazole ring proton shifts between δ 6.5–8.5 ppm) .

- IR Spectroscopy : Carboxylic acid derivatives show strong C=O stretches (~1700 cm), while methoxy groups exhibit C-O stretches near 1250 cm .

- HPLC : Used for purity assessment, especially for intermediates like ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, where reverse-phase columns with UV detection ensure >95% purity .

Q. How can researchers address low yields in pyrazole functionalization reactions?

- Methodological Answer :

- Catalyst Screening : Palladium or copper catalysts (e.g., Pd(PPh), CuSO/sodium ascorbate) improve cross-coupling or cycloaddition efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance reactivity in nucleophilic substitutions, while ethanol/water mixtures aid in purification .

- Temperature Control : Reflux conditions (50–80°C) are often necessary for complete conversion, as seen in triazole synthesis .

Advanced Research Questions

Q. What computational strategies predict the tautomeric behavior of 4-(pyrrolidin-2-yl)-substituted pyrazoles?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria by comparing the relative stability of prototropic forms. For example, 3- and 5-(4-fluorophenyl)-1H-pyrazole tautomers exhibit energy differences <2 kcal/mol, favoring coexistence in crystals . Molecular dynamics simulations further elucidate solvent effects on tautomer ratios .

Q. How can crystallographic disorder in flexible pyrrolidine substituents be resolved during X-ray analysis?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation reduce noise. SHELXL refinement with TWIN/BASF commands is effective for twinned crystals .

- Hydrogen Bond Analysis : O–H···N interactions (e.g., 2.85 Å in 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol) stabilize crystal packing, guiding disorder modeling .

- Riding Models : For methyl/pyrrolidine groups, fixed U values and constrained geometries minimize overfitting .

Q. What strategies enable regioselective functionalization of the pyrazole core in complex heterocyclic systems?

- Methodological Answer :

- Directed Metalation : Lithiation at C4 of 1-phenylpyrazole using LDA (lithium diisopropylamide) followed by electrophilic quenching enables selective substitution .

- Protecting Groups : Boc protection of pyrrolidine nitrogen prevents undesired side reactions during cross-coupling .

- Microwave Assistance : Accelerates Suzuki-Miyaura couplings (e.g., aryl boronic acids with 4-bromopyrazoles) with >80% yields .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrazole derivatives vary across studies?

- Methodological Answer : Discrepancies arise from:

- Reagent Purity : Hydrazine hydrate quality impacts cyclocondensation efficiency (e.g., 45–75% yields in dihydro-pyrazoline syntheses) .

- Workup Differences : Column chromatography vs. recrystallization (e.g., DMF/EtOH vs. ethyl acetate/hexane) affect recovery rates .

- Catalyst Degradation : Pd(PPh) decomposes under prolonged heating, reducing cross-coupling efficiency .

Methodological Best Practices

- Synthesis : Prioritize one-pot multicomponent reactions for time efficiency (e.g., cyclocondensation followed by in situ functionalization) .

- Characterization : Combine XRD (for absolute configuration) with H-N HMBC NMR to resolve ambiguous NOE effects .

- Computational Validation : Cross-validate DFT results with experimental IR/Raman spectra to confirm tautomer predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.